molecular formula C12H15N5OS2 B2473311 1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 899968-83-3

1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No.: B2473311
CAS No.: 899968-83-3
M. Wt: 309.41
InChI Key: WMUJKQRXLCSRQE-UHFFFAOYSA-N
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Description

1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that features a thiazole ring, a pyrimidine ring, and a urea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The thiazole ring is then functionalized with a propyl chain via a thioether linkage, often using alkylation reactions.

    Urea Formation: The final step involves the reaction of the thioether intermediate with a pyrimidine derivative and an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole and pyrimidine derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The thiazole and pyrimidine rings may play a role in binding to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Thiazol-2-yl)propyl)-3-(pyrimidin-2-yl)urea: Lacks the methyl group on the thiazole ring.

    1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyridine-2-yl)urea: Pyrimidine ring replaced with a pyridine ring.

    1-(3-((4-Methylthiazol-2-yl)thio)ethyl)-3-(pyrimidin-2-yl)urea: Propyl chain replaced with an ethyl chain.

Uniqueness

1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is unique due to the specific combination of the thiazole, pyrimidine, and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS2/c1-9-8-20-12(16-9)19-7-3-6-15-11(18)17-10-13-4-2-5-14-10/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUJKQRXLCSRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCCCNC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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